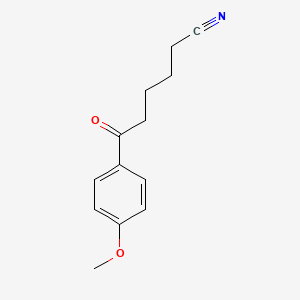

6-(4-Methoxyphenyl)-6-oxohexanenitrile

Descripción general

Descripción

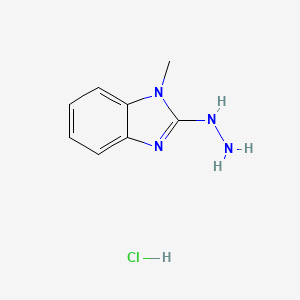

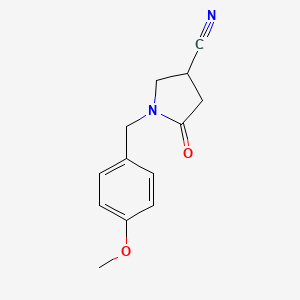

“6-(4-Methoxyphenyl)-6-oxohexanenitrile” is an organic compound containing a methoxyphenyl group and a nitrile group. The methoxyphenyl group consists of a phenyl ring (a six-carbon aromatic ring) with a methoxy group (-O-CH3) attached. The nitrile group (-C≡N) is a functional group consisting of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The methoxyphenyl and nitrile groups would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the methoxyphenyl and nitrile groups. The nitrile group, in particular, is reactive and can undergo various transformations, such as hydrolysis to a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and methoxy groups would likely make the compound somewhat polar .Aplicaciones Científicas De Investigación

1. Spectroscopic Analysis and Potential Anti-Cancer Properties

The compound 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, closely related to 6-(4-Methoxyphenyl)-6-oxohexanenitrile, has been studied for its spectroscopic properties and potential anti-cancer applications. Using various spectroscopic techniques like proton nuclear magnetic resonance, ultraviolet-visible, and Fourier transform infrared spectroscopy, researchers have investigated its molecular structure. The findings suggest potential as a non-linear optical material and an anticancer agent, particularly due to its interactions involving the nitrogen atom of the nitrile group and hydrogen atoms of the amino group (Eşme, 2021).

2. Corrosion Inhibition

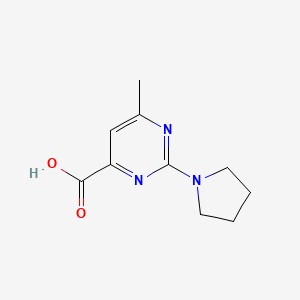

Another related compound, 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMP), has shown significant inhibitory effects on steel corrosion. This research is crucial in understanding how pyridine derivatives can protect metals in corrosive environments. The studies involved methods like gravimetric analysis, electrochemical impedance spectroscopy, and scanning electron microscopy. The compound demonstrated high efficiency in inhibiting corrosion, an insight beneficial for industrial applications (Ansari, Quraishi, & Singh, 2015).

3. Crystal Structure Analysis

Research on the crystal and molecular structure of related compounds, such as 4-oxo-3H-2[N-(p-methoxyphenyl)iminium]6-methyl-8-(p-methoxyphenyl)imidazo[1,2-a]-1,3,5-triazine trifluoroacetate, provides valuable insights into the physical and chemical properties of these compounds. X-ray diffraction studies reveal detailed information about molecular arrangement, which is vital for understanding the material's physical properties and potential applications in fields like materials science and pharmaceuticals (Udupa, 1982).

4. Photochemical Studies

Methoxyphenyl derivatives, similar to 6-(4-Methoxyphenyl)-6-oxohexanenitrile, have been studied for their photochemical properties. Such studies are crucial in understanding the behavior of these compounds under different lightconditions and their potential applications in organic photochemistry. The research on isomeric methoxyphenyl chlorides and phosphates, for instance, has revealed insights into the triplet state involvement and the effects of solvent on bond homolysis and heterolysis processes. This understanding is pivotal for applications in fields like photodynamic therapy and the development of photoactive materials (Dichiarante et al., 2007).

5. Nonlinear Optical Material Studies

The study of compounds related to 6-(4-Methoxyphenyl)-6-oxohexanenitrile has also focused on their potential as nonlinear optical materials. This is due to their specific molecular structure and electronic properties. For instance, the hyperpolarizability value of certain derivatives indicates their suitability as candidates for nonlinear optical material studies. Such materials have significant applications in telecommunications, information processing, and photonic technologies (Eşme, 2021).

6. Application in Liquid Crystal Polymers

Research on mesogenic methacrylate derivatives that include 4-methoxyphenyl groups suggests potential applications in the development of liquid crystal polymers. These studies contribute to understanding the interactions and phase behavior of such polymers, which are significant for designing new materials with specific optical and mechanical properties, useful in display technology and other areas (Stewart & Imrie, 1997).

Safety and Hazards

Direcciones Futuras

The potential applications of “6-(4-Methoxyphenyl)-6-oxohexanenitrile” would depend on its physical, chemical, and biological properties. Given the biological activity of many methoxyphenyl-containing compounds, it’s possible that this compound could have interesting biological activities worth exploring .

Propiedades

IUPAC Name |

6-(4-methoxyphenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMHMPWYIQLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645194 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

CAS RN |

29395-08-2 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)